molecular formula C10H9N3OS B11173527 N-(pyrimidin-2-yl)-2-(thiophen-2-yl)acetamide

N-(pyrimidin-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B11173527
M. Wt: 219.27 g/mol
InChI Key: ANIVIZNEPFYWKZ-UHFFFAOYSA-N
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Description

N-(pyrimidin-2-yl)-2-(thiophen-2-yl)acetamide is an organic compound that features both pyrimidine and thiophene rings in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrimidin-2-yl)-2-(thiophen-2-yl)acetamide typically involves the reaction of pyrimidine derivatives with thiophene derivatives under specific conditions. One common method involves the use of acylation reactions where an acyl chloride or anhydride reacts with a thiophene derivative in the presence of a base to form the desired acetamide compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale acylation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(pyrimidin-2-yl)-2-(thiophen-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or thiophene rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(pyrimidin-2-yl)-2-(thiophen-2-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(pyrimidin-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(pyrimidin-2-yl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(pyrimidin-2-yl)-2-(benzofuran-2-yl)acetamide: Contains a benzofuran ring, offering different electronic properties.

Uniqueness

N-(pyrimidin-2-yl)-2-(thiophen-2-yl)acetamide is unique due to the presence of both pyrimidine and thiophene rings, which confer specific electronic and steric properties. These properties make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

N-pyrimidin-2-yl-2-thiophen-2-ylacetamide

InChI

InChI=1S/C10H9N3OS/c14-9(7-8-3-1-6-15-8)13-10-11-4-2-5-12-10/h1-6H,7H2,(H,11,12,13,14)

InChI Key

ANIVIZNEPFYWKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC(=O)CC2=CC=CS2

Origin of Product

United States

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